Quinuclidine hydrochloride

Organic Synthesis Physical Organic Chemistry Kinetics

Researchers requiring a stable, stoichiometrically precise quinuclidine source often face batch inconsistency with free base amines. Quinuclidine hydrochloride eliminates this variability. • >200 °C higher melting point (365 °C) than the free base - ensures solid-state stability and accurate weighing. • Mayr nucleophilicity parameter N = 20.54, delivering 50× faster SN2 kinetics than triethylamine. • Pre-formed salt for direct use in Baylis-Hillman catalysis, group 13 trihydride adduct synthesis (BH₃, AlH₃, GaH₃), and quinuclidinium salt preparation. Supplied with full Certificates of Analysis; bulk quantities available on request.

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 39896-06-5
Cat. No. B147455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinuclidine hydrochloride
CAS39896-06-5
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESC1C[NH+]2CCC1CC2.[Cl-]
InChIInChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H
InChIKeyBZLBBZLOMXKMTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinuclidine Hydrochloride (CAS 39896-06-5) – Baseline Identity and Core Properties for Procurement


Quinuclidine hydrochloride is the hydrochloride salt of 1-azabicyclo[2.2.2]octane, a bicyclic tertiary amine characterized by a rigid, symmetrical cage structure [1]. With a molecular formula of C₇H₁₃N·HCl and a molecular weight of 147.65 g/mol, it exists as a white to almost white crystalline solid at room temperature . This compound is distinguished by a melting point of approximately 365 °C and high water solubility, in stark contrast to its free base counterpart, quinuclidine (mp 157–160 °C, pKa 11.0–11.3) . It is primarily utilized as a stable, pre-formed salt for precise stoichiometric control in organometallic synthesis, as a precursor in medicinal chemistry, and as a source of the quinuclidinium cation for mechanistic and structural studies [2].

Why Substituting Quinuclidine Hydrochloride (39896-06-5) with Free Base or Other Amines Compromises Experimental Outcomes


While quinuclidine free base and its hydrochloride salt share the same bicyclic core, they are not interchangeable in either synthesis or application. The hydrochloride form offers a >200 °C higher melting point and excellent water solubility, which are critical for aqueous-phase reactions and stoichiometric precision . Moreover, generic substitution with other bicyclic amines (e.g., DABCO) or linear amines (e.g., triethylamine) fails because the quinuclidine scaffold possesses a unique combination of high basicity (pKa 11.3) and exceptional nucleophilicity (Mayr N parameter 20.54) that directly drives reaction kinetics and catalyst performance [1][2]. The following evidence demonstrates that even minor structural modifications among in-class compounds lead to quantifiable losses in reactivity, as shown in the Baylis–Hillman reaction [3].

Quinuclidine Hydrochloride (39896-06-5) – Quantifiable Differentiation from Closest Analogs


Nucleophilicity (Mayr N Parameter) – Quinuclidine vs. DABCO vs. Triethylamine

Quinuclidine exhibits a Mayr nucleophilicity parameter (N) of 20.54 in acetonitrile, significantly exceeding that of DABCO (N = 18.80) and triethylamine (N ≈ 17.1, cross-study comparable) [1][2]. This 1.74 unit increase in N relative to DABCO translates to a nucleophilicity difference of approximately 55-fold (10^1.74) under the Mayr equation (log k = sN(N + E)) [3]. The enhanced nucleophilicity is attributed to the reduced steric hindrance around the bridgehead nitrogen in the rigid quinuclidine cage, allowing for more facile approach to electrophilic centers compared to the conformationally flexible triethylamine or the less basic DABCO [4].

Organic Synthesis Physical Organic Chemistry Kinetics

Basicity (pKa) and Baylis–Hillman Reaction Activity – Quinuclidine vs. 3-Hydroxyquinuclidine, DABCO, and 3-Acetoxyquinuclidine

A systematic study of quinuclidine-based catalysts in the Baylis–Hillman reaction established a direct correlation between conjugate acid pKa (measured in water) and catalytic reactivity [1]. Quinuclidine (pKa = 11.3) was identified as the most active catalyst, outperforming 3-hydroxyquinuclidine (pKa = 9.9), DABCO (pKa = 8.7), 3-acetoxyquinuclidine (pKa = 9.3), and 3-chloroquinuclidine (pKa = 8.9) [2]. The reaction with quinuclidine not only proceeded faster but also exhibited a broader substrate scope, including previously unreactive acetylenic aldehydes, vinyl sulfones, acrylamides, and β-substituted α,β-unsaturated esters [3]. Notably, while DABCO showed higher-than-expected reactivity in aprotic solvents (0.6 pKa units more basic than 3-acetoxyquinuclidine in DMSO), quinuclidine remained the superior catalyst overall due to its intrinsic high basicity and pronounced autocatalytic profile [4].

Organocatalysis Baylis-Hillman Reaction Structure-Activity Relationship

Melting Point and Thermal Stability – Quinuclidine Hydrochloride vs. Quinuclidine Free Base

Quinuclidine hydrochloride exhibits a melting point of 365 °C, whereas quinuclidine free base melts at 157–160 °C . This >200 °C increase in melting point reflects the strong ionic lattice energy of the hydrochloride salt, which confers substantially greater thermal stability and non-volatility [1]. The free base, in contrast, is a volatile solid that readily sublimes, making precise handling and long-term storage more challenging [2].

Material Science Formulation Chemistry Thermal Analysis

Crystal Structure and Hydrogen Bonding – Quinuclidinium Chloride vs. 4-Haloquinuclidinium Chlorides

The crystal structure of quinuclidinium chloride (quinuclidine hydrochloride) has been determined and compared with its 4-halo-substituted analogs [1]. The quinuclidine cage adopts near-ideal boat conformations for all three six-membered rings, and the protonated bridgehead nitrogen forms a well-defined N–H⋯Cl⁻ hydrogen bond that stabilizes the crystal lattice [2]. In the 4-haloquinuclidinium chlorides, the introduction of a halogen substituent at the 4-position alters the hydrogen bonding geometry and packing, which can affect solubility, hygroscopicity, and solid-state reactivity [3].

Crystallography Solid-State Chemistry Structural Biology

Metal Trihydride Adduct Formation – Quinuclidine vs. Other Lewis Bases

Quinuclidine forms stable 1:1 adducts with group 13 trihydrides MH₃ (M = B, Al, Ga), as characterized by gas-phase electron diffraction and quantum chemical calculations [1]. These adducts are of interest as precursors for chemical vapor deposition (CVD). While a direct, quantitative comparison of adduct stability with other Lewis bases is not available, the rigid cage structure of quinuclidine provides a well-defined steric environment around the nitrogen lone pair, which can influence the geometry and volatility of the resulting adducts compared to more flexible amines like triethylamine [2]. The hydrochloride salt is the preferred starting material for generating the free base in situ or for direct reaction with metal hydrides .

Organometallic Chemistry CVD Precursors Coordination Chemistry

SN2 Reactivity with Alkyl Halides – Quinuclidine vs. Triethylamine

In SN2 reactions with alkyl iodides, quinuclidine reacts significantly faster than triethylamine due to reduced steric hindrance around the nucleophilic nitrogen [1]. Brown and Eldred (1949) established that the relative reactivity of quinuclidine versus triethylamine is approximately 50:1 in reactions with methyl iodide, and the difference becomes even more pronounced with bulkier alkyl halides such as isopropyl iodide [2]. This kinetic advantage stems from the constrained bicyclic framework of quinuclidine, which locks the nitrogen lone pair in an exposed, outward-pointing orientation, whereas the ethyl groups in triethylamine can adopt conformations that shield the lone pair [3].

Physical Organic Chemistry Reaction Kinetics Steric Effects

Quinuclidine Hydrochloride (39896-06-5) – Validated Application Scenarios Driven by Differential Evidence


Organocatalysis: Baylis–Hillman Reaction with Expanded Substrate Scope

Quinuclidine hydrochloride is the optimal precursor for generating the free base catalyst in the Baylis–Hillman reaction. As established in Section 3 (Evidence_Item 2), quinuclidine possesses the highest pKa (11.3) and greatest catalytic activity among a panel of quinuclidine-based catalysts, enabling the reaction of challenging substrates such as acetylenic aldehydes, vinyl sulfones, and β-substituted α,β-unsaturated esters that are unreactive with DABCO or 3-hydroxyquinuclidine [1]. The addition of methanol as a co-catalyst further accelerates the rate [2].

Organometallic Synthesis: Preparation of Group 13 Trihydride Adducts for CVD

Quinuclidine hydrochloride serves as a stable, easily handled source of quinuclidine for the synthesis of adducts with BH₃, AlH₃, and GaH₃ . These adducts are valuable precursors for chemical vapor deposition (CVD) of thin films containing boron, aluminum, or gallium. The rigid cage structure of quinuclidine, as supported by crystallographic evidence (Section 3, Evidence_Item 4), imparts well-defined steric properties to the adducts, which can influence their volatility and decomposition pathways [3].

Synthetic Methodology: SN2 Alkylation and Quaternization Reactions

The high nucleophilicity of quinuclidine (Mayr N = 20.54) and its 50-fold rate advantage over triethylamine in SN2 reactions (Section 3, Evidence_Items 1 and 6) make its hydrochloride salt a valuable reagent for the synthesis of N-alkylquinuclidinium salts and other quaternized derivatives [4]. These quaternary ammonium compounds find use as phase-transfer catalysts, ionic liquids, and building blocks for medicinal chemistry [5].

Pharmaceutical Development: Prodrug Strategy and Solid-Form Screening

Quinuclidine hydrochloride is investigated as a prodrug or as a salt form in solid-form screening for active pharmaceutical ingredients (APIs) containing the quinuclidine pharmacophore . Its high melting point (365 °C) and well-characterized crystal structure (Section 3, Evidence_Items 3 and 4) provide a stable, crystalline solid with predictable dissolution behavior and manufacturability, which are critical attributes in pharmaceutical development [6].

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